4-Methylpyridine-3,5-diamine
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Overview
Description
4-Methylpyridine-3,5-diamine is an organic compound belonging to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and amino groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with ammonia in the presence of a catalyst, such as aluminum, iron, and cadmium oxides . This method yields a mixture of products, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves the Chichibabin synthesis, which uses acetylene and ammonia over a catalyst containing aluminum, iron, and cadmium oxides . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds .
Scientific Research Applications
4-Methylpyridine-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylpyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as stromelysin-1 and collagenase 3 . These interactions can modulate various biological processes, including inflammation and tissue remodeling.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine
- 3-Methylpyridine
- 4-Methylpyridine
Comparison
4-Methylpyridine-3,5-diamine is unique due to the presence of amino groups at the 3- and 5-positions, which confer distinct chemical reactivity and biological activity compared to other methylpyridine isomers . This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
4-methylpyridine-3,5-diamine |
InChI |
InChI=1S/C6H9N3/c1-4-5(7)2-9-3-6(4)8/h2-3H,7-8H2,1H3 |
InChI Key |
MEYBZLXAZHNWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1N)N |
Origin of Product |
United States |
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